molecular formula C11H15NO2 B1441913 2-Amino-4-M-tolyl-butyric acid CAS No. 225233-70-5

2-Amino-4-M-tolyl-butyric acid

Cat. No. B1441913
M. Wt: 193.24 g/mol
InChI Key: HEJMMMOBDAVUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-M-tolyl-butyric acid, also known as 2-amino-4-methylthio-butyric acid or 2-amino-4-methylthio-butanoic acid, is an amino acid found in the human body. It is naturally produced in the body and found in the brain, where it functions as an important neurotransmitter. 2-Amino-4-M-tolyl-butyric acid (2-AMT) has been studied extensively in recent years due to its potential as a therapeutic agent in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various methods for synthesizing derivatives of 2-Amino-4-M-tolyl-butyric acid, such as calcium salts, have been explored. These methods include hydrolyzation of cyanhydrin and ketol oxidation, which are important for drug synthesis and biological synthesis (Shi, 2009).

  • Conformational Studies : Research into the conformational properties of amino acids similar to 2-Amino-4-M-tolyl-butyric acid, focusing on their distinct structural preferences, which are important for their applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Biological and Medicinal Applications

  • Treatment of Renal Failure : Certain derivatives of 2-Amino-4-M-tolyl-butyric acid are found to have curative effects in the treatment of renal failure and can benefit calcium metabolism and secondary hyperparathyroidism (Shi, 2009).

  • Cancer Research : Some derivatives, such as butyric acid, are studied for their role in the treatment of colorectal cancer due to their ability to induce cell differentiation, apoptosis, and control cell growth (Pouillart, 1998).

  • Neurotransmitter Research : Derivatives like γ-Amino butyric acid (GABA) are significant in neuroscience, being the chief inhibitory neurotransmitter in the mammalian central nervous system. The synthesis and applications of these derivatives in preventing or treating neurodegenerative diseases are being explored (Zhu et al., 2017).

Analytical Chemistry Applications

  • Spectroscopy and Chromatography : The use of derivatives in analytical techniques such as infrared spectroscopy and chromatography is investigated to understand their interaction with various substrates, which is crucial in analytical chemistry (Groenewegen & Sachtler, 1974).

  • Mass Spectrometry : Studies on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus have been conducted, providing insights into the structural analysis of these compounds (Harvey, 2000).

Safety And Hazards

The safety data sheet for a related compound, L(+)-2-Aminobutyric acid, suggests that the product and empty container should be kept away from heat and sources of ignition. Hazardous combustion products include nitrogen oxides (NOx). Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

2-amino-4-(3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJMMMOBDAVUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-M-tolyl-butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-M-tolyl-butyric acid
Reactant of Route 2
2-Amino-4-M-tolyl-butyric acid
Reactant of Route 3
Reactant of Route 3
2-Amino-4-M-tolyl-butyric acid
Reactant of Route 4
2-Amino-4-M-tolyl-butyric acid
Reactant of Route 5
2-Amino-4-M-tolyl-butyric acid
Reactant of Route 6
2-Amino-4-M-tolyl-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.